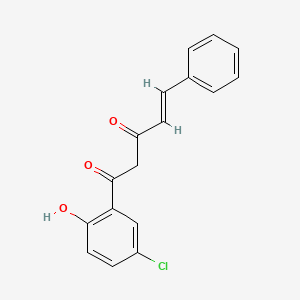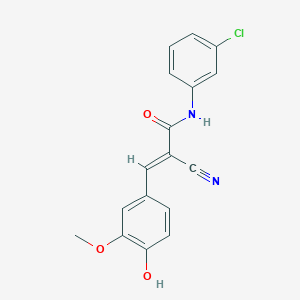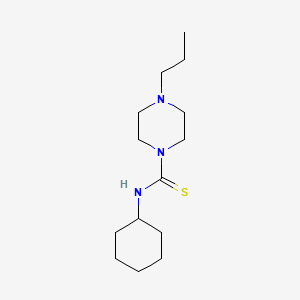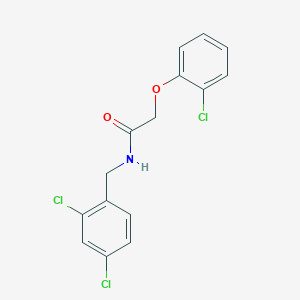
(E)-1-(5-chloro-2-hydroxyphenyl)-5-phenylpent-4-ene-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(5-chloro-2-hydroxyphenyl)-5-phenylpent-4-ene-1,3-dione is a chemical compound that belongs to the class of organic compounds known as chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a chloro-substituted hydroxyphenyl group and a phenyl group attached to a pentene-dione backbone. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-chloro-2-hydroxyphenyl)-5-phenylpent-4-ene-1,3-dione typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-hydroxyacetophenone and benzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The reaction mixture is then cooled, and the resulting chalcone is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, advanced purification techniques such as column chromatography and crystallization can be employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(5-chloro-2-hydroxyphenyl)-5-phenylpent-4-ene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.
Cyclization: The compound can undergo cyclization reactions to form flavonoids or other heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate can be used under mild to moderate conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Cyclization: Acidic or basic conditions can facilitate cyclization reactions, often using catalysts like Lewis acids.
Major Products Formed
Oxidation: Epoxides, diketones
Reduction: Saturated ketones, alcohols
Substitution: Amino, thio, or alkoxy derivatives
Cyclization: Flavonoids, heterocyclic compounds
Scientific Research Applications
Chemistry: The compound serves as a precursor for the synthesis of more complex organic molecules and heterocycles.
Biology: It exhibits significant biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of (E)-1-(5-chloro-2-hydroxyphenyl)-5-phenylpent-4-ene-1,3-dione is primarily attributed to its ability to interact with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to anti-inflammatory, antioxidant, and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one: A chalcone with a similar structure but lacking the chloro group.
(E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one: Another chalcone with a hydroxy group at the para position.
(E)-1-(3,4-dihydroxyphenyl)-3-phenylprop-2-en-1-one: A chalcone with two hydroxy groups on the phenyl ring.
Uniqueness
(E)-1-(5-chloro-2-hydroxyphenyl)-5-phenylpent-4-ene-1,3-dione is unique due to the presence of the chloro group, which enhances its reactivity and biological activity. The chloro group can participate in various substitution reactions, leading to the formation of diverse derivatives with potential therapeutic applications.
Properties
IUPAC Name |
(E)-1-(5-chloro-2-hydroxyphenyl)-5-phenylpent-4-ene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c18-13-7-9-16(20)15(10-13)17(21)11-14(19)8-6-12-4-2-1-3-5-12/h1-10,20H,11H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRAXEZHPLYOLSF-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzofuran-2-carboxamide](/img/structure/B5793791.png)
![3-[BENZYL(ETHYL)AMINO]-N~1~-(3-CHLOROPHENYL)PROPANAMIDE](/img/structure/B5793801.png)
![2-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide](/img/structure/B5793821.png)
![1H-indene-1,2,3-trione 2-[(4-methylphenyl)hydrazone]](/img/structure/B5793833.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5793839.png)



![5-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5793855.png)
![1-(4-chlorophenyl)-N-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5793867.png)
![1-[(3,4-dimethylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine](/img/structure/B5793868.png)
![3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-2-YL ACETATE](/img/structure/B5793880.png)

![N-ethyl-N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]isonicotinamide](/img/structure/B5793897.png)
